methyl 6-(2-chlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
説明
This compound belongs to the 1,6-naphthyridine family, a bicyclic heterocyclic system with two fused pyridine rings. The structure features a 2-chlorophenyl substituent at position 6, a methyl group at position 2, and a methyl ester at position 2.
特性
IUPAC Name |
methyl 6-(2-chlorophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-11(17(22)23-2)9-12-14(19-10)7-8-20(16(12)21)15-6-4-3-5-13(15)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRMUAEAPKGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
A systematic comparison with analogs highlights variations in substituents, synthesis methods, and inferred properties:
Key Observations
In contrast, the methoxyphenyl group in is electron-donating, which may alter solubility or metabolic stability. Ester vs. Carboxylic Acid: The methyl ester in the target compound likely improves cell permeability compared to the carboxylic acid derivatives in , making it a candidate for prodrug development.
Synthetic Routes :
- The target compound’s synthesis may involve esterification of a carboxylic acid precursor (as in ) or direct cyclization using reagents like POCl3 (as in ).
- Multi-component reactions (e.g., in for pyrimidines) suggest scalable methodologies, though naphthyridines often require harsher conditions (e.g., reflux with H2SO4 ).
Structural Analysis Tools :
- Programs like SHELXL and ORTEP-3 are critical for crystallographic analysis, enabling precise determination of hydrogen-bonding patterns (as discussed in ) and molecular conformations.
Research Findings and Implications
- Biological Activity : Chlorophenyl-substituted naphthyridines are frequently associated with kinase inhibition (e.g., c-Met inhibitors), while styryl groups (as in ) may enhance intercalation with DNA or proteins.
- Physicochemical Properties : The ester group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to carboxylic acids (logP ~1.5–2.0), affecting absorption and distribution.
- Stability : The 5-oxo group may facilitate tautomerization or hydrogen bonding, as seen in related systems , influencing crystallinity and shelf life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
